molecular formula C19H15N3O2S2 B11076643 (3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11076643
M. Wt: 381.5 g/mol
InChI Key: IVUINRDKDMNOIE-UHFFFAOYSA-N
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Description

3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including an indole moiety, a thiazole ring, and a dimethylamino group. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine have similar thiazole rings.

    Dimethylamino Compounds: N,N-Dimethylaniline and dimethylaminopyridine are examples of compounds with dimethylamino groups.

Uniqueness

What sets 3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

3-[3-[4-(dimethylamino)phenyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C19H15N3O2S2/c1-21(2)11-7-9-12(10-8-11)22-18(24)16(26-19(22)25)15-13-5-3-4-6-14(13)20-17(15)23/h3-10,24H,1-2H3

InChI Key

IVUINRDKDMNOIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

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